3-[1-Benzyl-3-(2-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its complex structure, which includes a furan ring, a hydroxy group, and a diphenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(furan-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide typically involves the condensation of 2-hydroxy-2,2-diphenylacetic acid with (Z)-1-(furan-2-yl)ethylideneamine under specific reaction conditions . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(furan-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide: undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as furan derivatives , amines , and substituted acetamides .
Scientific Research Applications
N-[(Z)-1-(furan-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(Z)-1-(furan-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Methoxyneihumicin: Another compound with a similar molecular structure and potential biological activities.
Cinnofuron: Shares structural similarities and is used in similar applications.
Uniqueness
N-[(Z)-1-(furan-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18N2O3 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-[1-benzyl-3-(2-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C20H18N2O3/c1-25-18-10-6-5-9-17(18)20-16(11-12-19(23)24)14-22(21-20)13-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H,23,24) |
InChI Key |
WDLBGYAIDUCZMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C=C2C=CC(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.